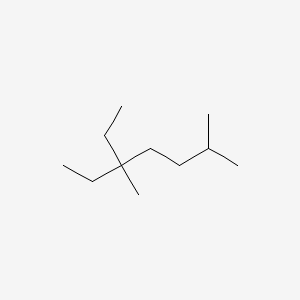

5-Ethyl-2,5-dimethylheptane

Description

BenchChem offers high-quality 5-Ethyl-2,5-dimethylheptane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Ethyl-2,5-dimethylheptane including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

61868-29-9 |

|---|---|

Molecular Formula |

C11H24 |

Molecular Weight |

156.31 g/mol |

IUPAC Name |

5-ethyl-2,5-dimethylheptane |

InChI |

InChI=1S/C11H24/c1-6-11(5,7-2)9-8-10(3)4/h10H,6-9H2,1-5H3 |

InChI Key |

GPZDEXDVXFJVLH-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)(CC)CCC(C)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 5-Ethyl-2,5-dimethylheptane

Abstract: This technical guide provides a comprehensive overview of the chemical and physical properties of 5-Ethyl-2,5-dimethylheptane (CAS No: 61868-29-9), a branched alkane of interest to researchers in organic synthesis, materials science, and fuel development. This document consolidates critical data on its molecular structure, physicochemical properties, spectroscopic signatures, and safety protocols. Furthermore, it presents detailed, field-tested experimental methodologies for its synthesis, purification, and characterization, designed to support advanced research and development applications.

Introduction and Molecular Overview

5-Ethyl-2,5-dimethylheptane is a saturated hydrocarbon belonging to the class of branched alkanes. Its molecular structure, characterized by a high degree of branching, significantly influences its physical properties, such as boiling point, viscosity, and density, when compared to its linear isomer, undecane. As with other alkanes, its chemical reactivity is generally low due to the presence of only strong, nonpolar carbon-carbon and carbon-hydrogen single bonds. This relative inertness makes it a stable compound, suitable for use as a non-polar solvent or as a reference compound in analytical chemistry. Understanding its properties is crucial for applications where precise control over solvent characteristics or fuel combustion behavior is required.

Key Identifiers:

-

IUPAC Name: 5-Ethyl-2,5-dimethylheptane[1]

-

Molecular Formula: C₁₁H₂₄[1]

-

Canonical SMILES: CCC(C)(CC)CCC(C)C[1]

-

InChIKey: GPZDEXDVXFJVLH-UHFFFAOYSA-N[1]

Physicochemical Properties

The physical properties of 5-Ethyl-2,5-dimethylheptane are dictated by its molecular structure. The branching reduces the surface area available for intermolecular van der Waals forces compared to a straight-chain alkane of the same molecular weight, leading to a lower boiling point.

| Property | Value | Source |

| Molecular Weight | 156.31 g/mol | [1] |

| Boiling Point | ~180 °C (Predicted) | [3] |

| Density | 0.756 g/mL (Predicted) | [3] |

| Refractive Index | 1.425 (Predicted) | [3] |

| Melting Point | -57.06 °C (Estimated) | [4] |

Note: Many physical properties for this specific isomer are predicted or estimated due to a lack of extensive experimental data in publicly available literature. These values provide a reliable baseline for experimental design.

Synthesis and Reactivity Profile

Synthetic Approach: Grignard Reaction

A plausible and effective method for the synthesis of a highly branched alkane like 5-Ethyl-2,5-dimethylheptane is through a Grignard reaction, followed by hydrolysis. This approach allows for the precise construction of the carbon skeleton. A potential pathway involves the reaction of a tertiary Grignard reagent with an appropriate alkyl halide, though this can be sterically hindered. A more robust approach is the reaction of an ester with an excess of a Grignard reagent. For this molecule, a logical disconnection suggests the reaction of ethyl pivalate with an excess of ethylmagnesium bromide.

Reaction Scheme:

-

Step 1 (Grignard Reagent Formation): Ethyl bromide reacts with magnesium turnings in dry diethyl ether to form ethylmagnesium bromide.

-

Step 2 (Nucleophilic Acyl Substitution/Addition): Two equivalents of ethylmagnesium bromide react with one equivalent of a suitable ketone, such as 5-methyl-2-hexanone. The first equivalent adds to the carbonyl, and after a workup, a tertiary alcohol is formed.

-

Step 3 (Reduction/Deoxygenation): The tertiary alcohol is then deoxygenated. A common method is the Barton-McCombie deoxygenation.

Reactivity

As a saturated alkane, 5-Ethyl-2,5-dimethylheptane is chemically inert under most conditions. It does not react with common acids, bases, oxidizing agents, or reducing agents. Its reactivity is primarily limited to:

-

Combustion: In the presence of excess oxygen, it undergoes complete combustion to produce carbon dioxide and water, releasing a significant amount of energy.

-

Free-Radical Halogenation: Under UV light, it can react with halogens (e.g., Cl₂, Br₂) in a free-radical substitution reaction. The substitution will occur preferentially at the tertiary hydrogen atom due to the relative stability of the resulting tertiary radical.

Analytical and Spectroscopic Characterization

Accurate characterization is essential to confirm the identity and purity of the synthesized compound.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be complex due to the molecule's asymmetry. One would anticipate distinct signals for the methyl, methylene, and methine protons, with chemical shifts in the typical alkane region (δ 0.8-1.5 ppm). The integration of these signals would correspond to the number of protons in each unique environment.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule. The chemical shifts will be in the upfield region (δ 10-40 ppm), characteristic of sp³ hybridized carbon atoms.

-

Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) would show a molecular ion peak (M⁺) at m/z = 156. The fragmentation pattern would be characteristic of a branched alkane, with prominent peaks resulting from the loss of methyl (M-15) and ethyl (M-29) radicals.

-

Gas Chromatography (GC): GC is the primary method for assessing the purity of volatile compounds like 5-Ethyl-2,5-dimethylheptane. Using a non-polar column (e.g., DB-1), a single sharp peak should be observed, and its retention time can be used for identification when compared against a known standard.

Experimental Protocols

The following protocols are designed to provide a framework for the synthesis, purification, and analysis of 5-Ethyl-2,5-dimethylheptane.

Protocol 1: Synthesis via Grignard Reaction

Caption: Workflow for the synthesis of the precursor tertiary alcohol.

Methodology:

-

Grignard Reagent Preparation: Place magnesium turnings in a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar). Add anhydrous diethyl ether and a crystal of iodine. Add a small portion of ethyl bromide to initiate the reaction. Once initiated, add the remaining ethyl bromide dropwise to maintain a gentle reflux.

-

Reaction: Cool the Grignard reagent to 0°C in an ice bath. Add a solution of 5-methyl-2-hexanone in anhydrous diethyl ether dropwise with vigorous stirring.

-

Workup: After the addition is complete and the reaction has stirred for 1 hour, slowly quench the reaction by adding saturated aqueous ammonium chloride solution.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with diethyl ether.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude tertiary alcohol.

-

Deoxygenation (Not detailed): The resulting alcohol must be deoxygenated to the final alkane product, for example, via a Barton-McCombie reaction.

Protocol 2: Purification by Fractional Distillation

Caption: Workflow for purification by fractional distillation.

Methodology:

-

Apparatus Setup: Assemble a fractional distillation apparatus using a round-bottom flask, a fractionating column (e.g., Vigreux), a condenser, and a receiving flask. Ensure all joints are properly sealed.

-

Charging the Flask: Add the crude product and a few boiling chips to the distillation flask.

-

Heating: Begin heating the flask gently with a heating mantle.

-

Equilibration: Allow the vapor to slowly rise through the column until the thermometer at the distillation head registers a stable temperature.

-

Fraction Collection: Collect any low-boiling impurities first. When the temperature stabilizes at the expected boiling point of the product (~180°C), change the receiving flask and collect the pure 5-Ethyl-2,5-dimethylheptane.

Protocol 3: Characterization by GC-MS

Sources

An In-depth Technical Guide to 5-Ethyl-2,5-dimethylheptane

This guide provides a comprehensive technical overview of 5-Ethyl-2,5-dimethylheptane (CAS Number: 61868-29-9), a branched-chain alkane. Tailored for researchers, scientists, and professionals in drug development and chemical synthesis, this document delves into the molecule's physicochemical properties, outlines a plausible synthetic route, explores its spectral characteristics, and discusses its potential applications and safety considerations.

Molecular Identity and Physicochemical Properties

5-Ethyl-2,5-dimethylheptane is a saturated hydrocarbon with the molecular formula C₁₁H₂₄.[1] Its structure features a heptane backbone with methyl groups at positions 2 and 5, and an ethyl group also at position 5. This high degree of branching significantly influences its physical properties compared to its linear isomer, n-undecane.

Table 1: Physicochemical Properties of 5-Ethyl-2,5-dimethylheptane and Related Isomers

| Property | 5-Ethyl-2,5-dimethylheptane | 3-Ethyl-2,5-dimethylheptane | 5-ethyl-2,4-dimethylheptane | n-Undecane |

| CAS Number | 61868-29-9[1] | 13475-78-0 | Not Available | 1120-21-4 |

| Molecular Formula | C₁₁H₂₄[1] | C₁₁H₂₄[2] | C₁₁H₂₄ | C₁₁H₂₄ |

| Molecular Weight | 156.31 g/mol [1] | 156.31 g/mol [2] | 156.31 g/mol | 156.31 g/mol |

| Boiling Point | 178 °C[3] | 180.1 °C[2] | Not Available | 196 °C |

| Melting Point | -57.06 °C (estimated)[3] | Not Available | Not Available | -26 °C |

| Density | 0.7538 g/cm³[3] | Not Available | Not Available | 0.74 g/cm³ |

| Refractive Index | 1.4223[3] | Not Available | Not Available | 1.417 |

The branched structure of 5-Ethyl-2,5-dimethylheptane results in a lower boiling point compared to its straight-chain counterpart, n-undecane. This is a consequence of the reduced surface area of the more compact, branched molecule, leading to weaker van der Waals forces between molecules.

Synthesis of 5-Ethyl-2,5-dimethylheptane: A Plausible Approach

Retrosynthetic Analysis

A retrosynthetic analysis of the target molecule suggests a disconnection at the C5 position, which is a quaternary carbon. This points to a Grignard addition to a ketone as a key step. The target molecule can be conceptually broken down into a ketone and a Grignard reagent.

Caption: Retrosynthetic pathway for 5-Ethyl-2,5-dimethylheptane.

Proposed Synthetic Protocol

Step 1: Grignard Reaction - Synthesis of 5-Ethyl-2,5-dimethylheptan-5-ol

-

Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings. Add a solution of bromoethane in anhydrous diethyl ether to the dropping funnel.

-

Initiation: Add a small amount of the bromoethane solution to the magnesium turnings. If the reaction does not initiate spontaneously, gentle warming may be required.

-

Formation of Ethylmagnesium Bromide: Once the reaction begins, add the remaining bromoethane solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

-

Reaction with Ketone: Cool the Grignard reagent solution to 0 °C in an ice bath. Add a solution of 2-methylpentan-3-one in anhydrous diethyl ether to the dropping funnel and add it dropwise to the stirred Grignard solution.

-

Work-up: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours. Carefully pour the reaction mixture into a beaker containing ice and a saturated aqueous solution of ammonium chloride to quench the reaction and dissolve the magnesium salts.

-

Extraction and Purification: Separate the ethereal layer and extract the aqueous layer with diethyl ether. Combine the organic layers, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield the crude tertiary alcohol, 5-ethyl-2,5-dimethylheptan-5-ol.

Step 2: Reduction of the Tertiary Alcohol to the Alkane

The tertiary alcohol can be converted to the corresponding alkane via a two-step process involving dehydration to an alkene followed by hydrogenation, or more directly through a Wolff-Kishner or Clemmensen reduction of a corresponding ketone (which would require a different synthetic approach). A plausible direct conversion would be the Barton-McCombie deoxygenation.

Barton-McCombie Deoxygenation Protocol:

-

Formation of a Thionoester: React the tertiary alcohol (5-ethyl-2,5-dimethylheptan-5-ol) with a suitable thiocarbonylating agent, such as phenyl chlorothionoformate, in the presence of a base like pyridine.

-

Radical Deoxygenation: Treat the resulting thionoester with a radical initiator (e.g., AIBN) and a radical reducing agent (e.g., tributyltin hydride or a more environmentally friendly alternative like tris(trimethylsilyl)silane) in a suitable solvent like toluene under reflux.

-

Work-up and Purification: After the reaction is complete, remove the solvent and purify the product by column chromatography to obtain 5-Ethyl-2,5-dimethylheptane.

Caption: Proposed two-step synthesis of 5-Ethyl-2,5-dimethylheptane.

Spectroscopic Characterization

Due to the lack of publicly available experimental spectra for 5-Ethyl-2,5-dimethylheptane, this section will provide predicted spectral data based on the known spectroscopic behavior of alkanes and data from similar branched structures. For comparison, spectral data for the related compound 2,5-dimethylheptane is available.[4][5][6]

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum of 5-Ethyl-2,5-dimethylheptane is expected to be complex due to the presence of multiple, chemically similar alkyl groups. The predicted chemical shifts (δ) are in the typical alkane region of 0.8-1.5 ppm.

-

Triplets and Quartets: The ethyl group at the C5 position will exhibit a characteristic triplet for the methyl protons and a quartet for the methylene protons.

-

Doublets and Multiplets: The methyl groups at C2 will likely appear as a doublet due to coupling with the adjacent methine proton. The remaining methylene and methine protons will produce complex, overlapping multiplets.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide a clearer picture of the carbon skeleton. Based on the structure, 8 distinct carbon signals are expected.

-

Quaternary Carbon: A signal corresponding to the C5 quaternary carbon will be present, likely in the range of 30-40 ppm.

-

Methine Carbon: A signal for the C2 methine carbon.

-

Methylene Carbons: Signals for the methylene carbons of the heptane chain and the ethyl group.

-

Methyl Carbons: Signals for the methyl carbons at C1, C2-methyl, C5-methyl, and the ethyl group's methyl.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum of an alkane is typically simple. The spectrum of 5-Ethyl-2,5-dimethylheptane will be dominated by C-H stretching and bending vibrations.

-

C-H Stretching: Strong absorptions in the 2850-2960 cm⁻¹ region.

-

C-H Bending: Absorptions for methyl and methylene groups in the 1350-1470 cm⁻¹ region.

Mass Spectrometry (Predicted)

Electron ionization mass spectrometry of 5-Ethyl-2,5-dimethylheptane will result in a molecular ion peak (M⁺) at m/z = 156. The fragmentation pattern will be characteristic of a branched alkane, with fragmentation occurring preferentially at the points of branching to form stable carbocations. Key fragments would be expected from the loss of methyl (M-15), ethyl (M-29), and larger alkyl fragments.

Potential Applications

While specific applications for 5-Ethyl-2,5-dimethylheptane are not extensively documented, its properties as a highly branched alkane suggest its utility in several areas:

-

Fuel Additives: Branched alkanes generally have higher octane ratings than their linear counterparts, making them valuable components in gasoline formulations to prevent engine knocking.[2]

-

Solvents and Lubricants: Due to their nonpolar nature and specific boiling range, highly branched alkanes can be used as specialty solvents or as components in lubricating oils.

-

Reference Standards: In analytical chemistry, pure hydrocarbons like 5-Ethyl-2,5-dimethylheptane can serve as reference standards for gas chromatography and other analytical techniques.

Safety and Handling

No specific safety data sheet (SDS) for 5-Ethyl-2,5-dimethylheptane is readily available. However, based on the data for similar branched alkanes like 2,2-dimethylheptane and 2,5-dimethylhexane, the following safety precautions should be observed.[7][8]

-

Flammability: Assumed to be a flammable liquid and vapor. Keep away from heat, sparks, open flames, and other ignition sources.[7]

-

Health Hazards: May be harmful if swallowed or inhaled. Aspiration into the lungs may cause chemical pneumonitis.[7] May cause skin and eye irritation upon direct contact.

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and use in a well-ventilated area or with a fume hood.

-

Handling: Ground and bond containers and receiving equipment to prevent static discharge. Use non-sparking tools.

GHS Pictograms (Inferred):

-

Flammable Liquid

-

Health Hazard (Aspiration Hazard)

-

Irritant

Conclusion

5-Ethyl-2,5-dimethylheptane is a highly branched alkane with properties that make it of interest in the fields of fuel science, specialty chemicals, and analytical chemistry. While specific experimental data for this compound is limited, its characteristics can be reliably inferred from the established principles of organic chemistry and data from closely related isomers. The synthetic route outlined in this guide, based on the Grignard reaction, provides a practical method for its laboratory-scale preparation, enabling further research into its properties and potential applications. As with any chemical, proper safety precautions should be strictly followed during its handling and use.

References

-

NIST. (n.d.). Heptane, 5-ethyl-2-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). 5-Ethyl-2,5-dimethylheptane. National Center for Biotechnology Information. Retrieved from [Link]

-

Chem Service. (2017). Safety Data Sheet - 2,2-Dimethylheptane. Retrieved from [Link]

-

Chemsrc. (n.d.). 5-ethyl-2,5-dimethylheptane. Retrieved from [Link]

-

Chem-Magic.com. (n.d.). 3-ethyl-2,5-dimethylheptane. Retrieved from [Link]

-

Stenutz. (n.d.). 2,5-dimethyl-5-ethylheptane. Retrieved from [Link]

-

PubChem. (n.d.). 5-Ethyl-2,2-dimethylheptane. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 5-Ethyl-2,5-dimethylhept-2-ene. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 2,5-Dimethylheptane. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST. (n.d.). 5-ethyl-2,2-dimethylheptane. NIST Chemistry WebBook. Retrieved from [Link]

- Grignard Reaction: An 'Old-Yet-Gold' synthetic gadget toward the synthesis of natural Products: A review. (2022). Journal of the Indian Chemical Society.

-

Wikidata. (n.d.). 5-ethyl-2-methylheptane. Retrieved from [Link]

-

PubChem. (n.d.). 5-Ethyl-2,3-dimethylheptane. National Center for Biotechnology Information. Retrieved from [Link]

- ResearchGate. (2022).

- YouTube. (2015). Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry.

- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.

- Wikipedia. (n.d.). Alkane.

- Stenutz. (n.d.). 5-ethyl-2,4-dimethylheptane.

- Stenutz. (n.d.). 5-ethyl-2-methylheptane.

- ResearchGate. (2023).

- PubMed. (2013).

- MDPI. (2023).

- SpectraBase. (n.d.). 2,5-Dimethylheptane - Optional[13C NMR] - Chemical Shifts.

- YouTube. (2020). Grignard multi-step synthesis example.

- NIST. (n.d.). Heptane, 2,5-dimethyl-. NIST Chemistry WebBook.

- ResearchGate. (2005). IR Spectrum of the Ethyl Cation: Evidence for the Nonclassical Structure.

- NIST. (n.d.). Heptane, 2,5-dimethyl-. NIST Chemistry WebBook.

- PubChem. (n.d.). 5-Ethyl-3,3-dimethylheptane.

- Stenutz. (n.d.). 2,5-dimethylheptane.

Sources

- 1. 5-Ethyl-2,5-dimethylheptane | C11H24 | CID 53423790 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-ethyl-2,5-dimethylheptane [chemister.ru]

- 3. 2,5-dimethyl-5-ethylheptane CAS#: [m.chemicalbook.com]

- 4. 2,5-DIMETHYLHEPTANE(2216-30-0) 13C NMR spectrum [chemicalbook.com]

- 5. 2,5-DIMETHYLHEPTANE(2216-30-0) 1H NMR [m.chemicalbook.com]

- 6. 2,5-Dimethylheptane | C9H20 | CID 16662 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. cdn.chemservice.com [cdn.chemservice.com]

- 8. datasheets.scbt.com [datasheets.scbt.com]

An In-depth Technical Guide to the Physical Properties of 5-Ethyl-2,5-dimethylheptane

This technical guide provides a comprehensive overview of the core physical properties of 5-Ethyl-2,5-dimethylheptane, tailored for researchers, scientists, and professionals in the field of drug development and chemical sciences. This document moves beyond a simple recitation of data points, offering insights into the underlying principles governing these properties and the methodologies for their determination.

Molecular Identity and Structural Characteristics

5-Ethyl-2,5-dimethylheptane is a branched-chain alkane with the chemical formula C₁₁H₂₄.[1][2] Its structure, characterized by a seven-carbon heptane backbone with ethyl and methyl substitutions at the fifth and second and fifth positions, respectively, dictates its physical behavior. Understanding this architecture is fundamental to comprehending its macroscopic properties.

| Identifier | Value | Source |

| IUPAC Name | 5-Ethyl-2,5-dimethylheptane | PubChem[1] |

| CAS Number | 61868-29-9 | NIST[2], PubChem[1] |

| Molecular Formula | C₁₁H₂₄ | NIST[2], PubChem[1] |

| Molecular Weight | 156.31 g/mol | NIST[2], PubChem[1] |

The significant branching in 5-Ethyl-2,5-dimethylheptane reduces the effective surface area for intermolecular interactions compared to its straight-chain isomer, undecane. This structural nuance has profound implications for its boiling point and other physical characteristics.

Core Physical Properties: A Quantitative Overview

The following table summarizes the key physical properties of 5-Ethyl-2,5-dimethylheptane, compiled from various chemical data sources. It is important to note that minor discrepancies in reported values can exist due to different experimental conditions and measurement techniques.

| Physical Property | Value | Unit | Source(s) |

| Boiling Point | 178 | °C | ChemSrc[3] |

| Melting Point (estimated) | -57.06 | °C | ChemicalBook |

| Density | 0.7538 - 0.756 | g/mL at 20°C | ChemicalBook, Stenutz |

| Refractive Index | 1.4223 - 1.425 | nD at 20°C | ChemicalBook, Stenutz |

In-Depth Analysis of Physical Properties

Boiling Point: The Impact of Molecular Architecture

The boiling point of an alkane is primarily determined by the strength of the van der Waals forces between its molecules. For 5-Ethyl-2,5-dimethylheptane, a boiling point of 178 °C is reported.[3] This value is lower than that of its linear isomer, n-undecane (boiling point ~196 °C). This difference is a direct consequence of its branched structure. The extensive branching in 5-Ethyl-2,5-dimethylheptane creates a more compact, spherical shape, which limits the surface area available for intermolecular contact. This reduction in contact area weakens the overall van der Waals forces, requiring less energy to overcome them and transition from the liquid to the gaseous phase.

A precise determination of the boiling point for a small sample can be achieved using the Thiele tube method. This technique relies on the principle that the boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.

Protocol: Thiele Tube Boiling Point Determination

-

Sample Preparation: Fill a small test tube to a depth of approximately 1-2 cm with 5-Ethyl-2,5-dimethylheptane.

-

Capillary Tube Insertion: Place a capillary tube, sealed at one end, into the test tube with the open end submerged in the liquid.

-

Apparatus Assembly: Attach the test tube to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

-

Heating: Immerse the assembly in a Thiele tube containing mineral oil, ensuring the rubber band is above the oil level. Gently heat the side arm of the Thiele tube with a Bunsen burner.[4][5]

-

Observation: As the temperature rises, a stream of bubbles will emerge from the capillary tube. Continue heating until a continuous and rapid stream of bubbles is observed.

-

Measurement: Remove the heat and allow the apparatus to cool. The boiling point is the temperature at which the bubbling stops and the liquid is drawn back into the capillary tube.[4][6]

Caption: Workflow for Boiling Point Determination using a Thiele Tube.

Density: A Measure of Molecular Packing

The density of 5-Ethyl-2,5-dimethylheptane is reported to be in the range of 0.7538 to 0.756 g/mL at 20°C. Like other alkanes, it is less dense than water. The density of alkanes generally increases with molecular weight; however, branching can disrupt the efficiency of molecular packing, leading to a lower density compared to a straight-chain alkane of similar mass.

Refractive Index: Interaction with Light

The refractive index, a measure of how much the path of light is bent when it enters the substance, is reported as 1.4223 to 1.425 for 5-Ethyl-2,5-dimethylheptane at 20°C. This property is useful for identifying and assessing the purity of liquid samples.

The Abbe refractometer is a standard instrument for the precise measurement of the refractive index of liquids.

Protocol: Refractive Index Measurement with an Abbe Refractometer

-

Calibration: Calibrate the instrument using a standard liquid with a known refractive index, such as distilled water.[7][8]

-

Sample Application: Place a few drops of 5-Ethyl-2,5-dimethylheptane onto the clean, dry prism surface of the refractometer.[9][10]

-

Measurement: Close the prism and adjust the light source. Look through the eyepiece and turn the adjustment knob until the light and dark fields are sharply defined and meet at the crosshairs.[9]

-

Reading: Read the refractive index value from the instrument's scale.[9]

-

Temperature Correction: Note the temperature and apply a correction factor if the measurement was not performed at the standard temperature (usually 20°C).

Caption: Procedure for Measuring Refractive Index with an Abbe Refractometer.

Solubility Profile: The "Like Dissolves Like" Principle in Action

As a nonpolar molecule, 5-Ethyl-2,5-dimethylheptane exhibits solubility characteristics that are highly predictable based on the "like dissolves like" principle.

-

In Water: It is practically insoluble in water . The strong hydrogen bonds between water molecules are energetically more favorable than the weak van der Waals interactions that would form between the alkane and water.[5][6]

-

In Organic Solvents: It is expected to be soluble in a wide range of nonpolar and weakly polar organic solvents . This includes other hydrocarbons (e.g., hexane, toluene), ethers (e.g., diethyl ether), and chlorinated solvents (e.g., dichloromethane). The intermolecular forces in these solvents are of a similar nature and magnitude to those in 5-Ethyl-2,5-dimethylheptane, allowing for ready miscibility.[5][11]

A straightforward method to assess solubility involves the direct mixing of the solute and solvent.

Protocol: Qualitative Solubility Test

-

Preparation: Add approximately 1 mL of the solvent to a clean, dry test tube.

-

Addition of Solute: Add a few drops of 5-Ethyl-2,5-dimethylheptane to the solvent.

-

Observation: Agitate the mixture and observe. If the resulting mixture is a single, clear phase, the compound is soluble. If two distinct layers form, or if the mixture is cloudy, it is considered insoluble or sparingly soluble.[12]

Computational Prediction of Physical Properties

In modern drug development and chemical research, computational methods are increasingly employed to predict the physical properties of molecules, saving time and resources.

Quantitative Structure-Property Relationship (QSPR)

QSPR models are mathematical relationships that correlate the structural features of a molecule with its physical properties.[7][9] For alkanes, descriptors such as molecular weight, the number of carbon atoms, and topological indices (which quantify molecular branching) can be used to build robust models for predicting properties like boiling point and density.[8][9] These models are particularly valuable for estimating the properties of novel or uncharacterized compounds.

Hansen Solubility Parameters (HSP)

HSP provides a more nuanced approach to predicting solubility by breaking down the total cohesive energy of a substance into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH).[13][14] For a nonpolar alkane like 5-Ethyl-2,5-dimethylheptane, the dispersion component (δD) will be dominant, while the polar (δP) and hydrogen bonding (δH) components will be negligible. A solvent with a similar HSP profile will be a good solvent for this alkane. This method is highly effective for formulating solvent blends with specific properties.[15]

Conclusion

The physical properties of 5-Ethyl-2,5-dimethylheptane are a direct reflection of its branched alkane structure. Its moderate boiling point, low density, and nonpolar solubility profile are key characteristics that influence its behavior and potential applications. A thorough understanding of these properties, grounded in both experimental determination and theoretical prediction, is essential for its effective use in research and development.

References

-

Hanson, R. (2017, April 4). Abbe Refractometer -- Step by Step Instructions. University of Puget Sound. Retrieved from [Link]

-

LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Chemistry LibreTexts. Retrieved from [Link]

-

Amrita Vishwa Vidyapeetham. (n.d.). Abbe's Refractometer (Procedure) : Modern Physics Virtual Lab. Retrieved from [Link]

-

EEWorld. (2014, February 10). Abbe refractometer operation steps and usage. Retrieved from [Link]

-

BOILING POINT DETERMINATION. (n.d.). Retrieved from [Link]

-

Boiling Points. (n.d.). The Catalyst. Retrieved from [Link]

-

Nazare, V. (n.d.). Determination of Boiling Point (B.P). Retrieved from

-

Timstar. (n.d.). Melting Point: Using the Thiele Tube. Retrieved from [Link]

-

HINOTEK. (n.d.). How an Abbe Refractometer Works: The Principle of Critical Angle. Retrieved from [Link]

-

Education.com. (n.d.). Testing the Solubility of Common Liquid Solvents. Retrieved from [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved from [Link]

-

Slideshare. (n.d.). solubility experimental methods.pptx. Retrieved from [Link]

-

Truman ChemLab. (2009, August 11). Operating Instructions for Abbé Refractometers. Retrieved from [Link]

-

ResearchGate. (n.d.). The Experimental Determination of Solubilities. Retrieved from [Link]

-

NIST. (n.d.). Heptane, 5-ethyl-2-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

Wikipedia. (n.d.). Hansen solubility parameter. Retrieved from [Link]

-

NIST. (n.d.). Heptane, 5-ethyl-2-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

ChemSrc. (2025, September 27). 5-ethyl-2,5-dimethylheptane | CAS#:61868-29-9. Retrieved from [Link]

-

LibreTexts. (2022, August 7). 1.2.8: Properties of Alkanes. Chemistry LibreTexts. Retrieved from [Link]

-

Park, K. (n.d.). Hansen Solubility Parameters. Retrieved from [Link]

-

Hansen Solubility Parameters. (n.d.). Retrieved from [Link]

-

PubChem. (n.d.). 5-Ethyl-2,5-dimethylheptane. Retrieved from [Link]

-

ACS Publications. (2022, July 13). Using COSMO-RS to Predict Hansen Solubility Parameters. Retrieved from [Link]

-

NIST. (n.d.). heptane, 5-ethyl-2,5-dimethyl-. NIST Chemistry WebBook. Retrieved from [Link]

Sources

- 1. 5-Ethyl-2,5-dimethylheptane | C11H24 | CID 53423790 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. heptane, 5-ethyl-2,5-dimethyl- [webbook.nist.gov]

- 3. 5-ethyl-2,5-dimethylheptane | CAS#:61868-29-9 | Chemsrc [chemsrc.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. uomus.edu.iq [uomus.edu.iq]

- 6. timstar.co.uk [timstar.co.uk]

- 7. Abbe's Refractometer (Procedure) : Modern Physics Virtual Lab : Physical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 8. en.eeworld.com.cn [en.eeworld.com.cn]

- 9. chem.ucla.edu [chem.ucla.edu]

- 10. hinotek.com [hinotek.com]

- 11. NIST Chemistry WebBook [webbook.nist.gov]

- 12. education.com [education.com]

- 13. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 14. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 15. kinampark.com [kinampark.com]

5-Ethyl-2,5-dimethylheptane molecular structure and isomerism

An In-depth Technical Guide to the Molecular Structure and Isomerism of 5-Ethyl-2,5-dimethylheptane

Abstract

This technical guide provides a comprehensive analysis of 5-Ethyl-2,5-dimethylheptane, a branched-chain alkane with the molecular formula C₁₁H₂₄. The document is structured to serve researchers, scientists, and professionals in drug development by elucidating the molecule's structural properties, systematic nomenclature, and the multifaceted nature of its isomerism. We will dissect its structural and stereoisomeric possibilities, including a detailed examination of its chirality and conformational dynamics. The guide emphasizes the principles of IUPAC nomenclature, the distinction between constitutional and stereoisomers, and the energetic considerations of bond rotation. This analysis serves as a foundational reference for understanding the behavior of complex acyclic alkanes in various scientific and industrial applications.

Part 1: Molecular Structure and Systematic Nomenclature

5-Ethyl-2,5-dimethylheptane is a saturated hydrocarbon and a structural isomer of undecane.[1][2][3] Its fundamental properties are derived directly from its molecular architecture.

1.1 Molecular Formula and Structure

The molecular formula for 5-Ethyl-2,5-dimethylheptane is C₁₁H₂₄.[4] The structure consists of a seven-carbon parent chain (heptane) with methyl groups at positions 2 and 5, and an ethyl group at position 5.

The complete chemical structure is as follows: Formula: C₁₁H₂₄ Molecular Weight: 156.31 g/mol [4] Canonical SMILES: CCC(C)(CC)CCC(C)C[4] InChI Key: GPZDEXDVXFJVLH-UHFFFAOYSA-N[4]

Caption: Relationship between a molecular formula and its structural isomers.

2.2 Stereoisomerism

Stereoisomers have the same molecular formula and connectivity but differ in the three-dimensional arrangement of their atoms. [5][6]The primary types to consider for an alkane are configurational (chirality) and conformational isomerism.

2.2.1 Configurational Isomerism and Chirality Analysis

Configurational isomers can only be interconverted by breaking and reforming chemical bonds. A key type is optical isomerism, which arises from chirality. A molecule is chiral if it is non-superimposable on its mirror image, a property that typically results from the presence of a chiral center—a carbon atom bonded to four different groups.

Protocol for Chirality Assessment:

-

Identify Potential Chiral Centers: Examine each sp³ hybridized carbon atom in the molecule.

-

List Attached Groups: For each candidate carbon, identify the four groups bonded to it.

-

Compare Groups: Determine if the four groups are unique. If any two groups are identical, the carbon is not a chiral center.

Analysis of 5-Ethyl-2,5-dimethylheptane:

-

Carbon-2 (C2): The four groups attached to C2 are:

-

A hydrogen atom (-H)

-

A methyl group (-CH₃, which is C1)

-

A methyl group (-CH₃, the substituent)

-

The rest of the carbon chain (-CH₂-CH₂-C(CH₃)(C₂H₅)-CH₂-CH₃) Conclusion: Since two of the attached groups are identical methyl groups, C2 is not a chiral center.

-

-

Carbon-5 (C5): The four groups attached to C5 are:

-

A methyl group (-CH₃, the substituent)

-

An ethyl group (-CH₂CH₃, the substituent)

-

An ethyl group (-CH₂CH₃, which is the C6-C7 portion of the parent chain)

-

The rest of the carbon chain (-CH₂-CH₂-CH(CH₃)-CH₃, the C4-C1 portion) Conclusion: Since two of the attached groups are identical ethyl groups, C5 is not a chiral center.

-

Caption: Logical workflow for determining the achiral nature of the molecule.

2.2.2 Conformational Isomerism

Conformational isomers, or conformers, are different spatial arrangements of a molecule that can be interconverted by rotation around single (sigma) bonds. [7][8][9]This rotation is not entirely free due to torsional strain (repulsion between electron clouds of bonds) and steric strain (repulsion between bulky groups).

The most stable conformations minimize these repulsive interactions. This can be visualized using Newman projections, which view the molecule along a specific carbon-carbon bond axis.

Analysis of the C3-C4 bond in 5-Ethyl-2,5-dimethylheptane:

-

Staggered Conformation: The substituents on the front carbon are 60° apart from those on the back carbon. This is the most stable, lowest-energy conformation.

-

Eclipsed Conformation: The substituents on the front carbon are directly in line with those on the back carbon, maximizing torsional strain. This is the least stable, highest-energy conformation.

Between these two extremes lies an infinite number of other conformations. The energy barrier to rotation in simple alkanes is low, allowing for rapid interconversion at room temperature. [9][10]

Caption: Newman projections for staggered and eclipsed conformations.

Part 3: Relevance in Scientific Applications

While 5-Ethyl-2,5-dimethylheptane is not a widely commercialized chemical, understanding its properties is crucial for several fields.

-

Petrochemistry and Fuel Science: As a component of complex hydrocarbon mixtures like gasoline and diesel, its branching structure influences combustion properties and octane rating.

-

Analytical Chemistry: Branched alkanes serve as reference compounds in gas chromatography and mass spectrometry for the identification of unknown hydrocarbons in complex samples. [11]* Drug Development and Formulation: Inactive ingredients, or excipients, are often required in pharmaceutical formulations. Highly branched, non-polar, and low-reactivity alkanes can be considered for use in non-aqueous topical formulations or as reference materials in solubility studies. Their well-defined structure but complex isomerism provide a model for studying structure-property relationships in non-polar environments.

Conclusion

5-Ethyl-2,5-dimethylheptane is a structurally interesting example of a C₁₁H₂₄ alkane. A rigorous application of IUPAC rules confirms its name and structure. The molecule is achiral due to the absence of any stereogenic centers, as C2 is bonded to two methyl groups and C5 is bonded to two ethyl groups. Like all alkanes, it exhibits conformational isomerism through rotation about its C-C single bonds, with staggered conformations being energetically favored over eclipsed ones. A thorough understanding of its structure and isomeric properties provides valuable insight into the behavior of branched alkanes, which is fundamental knowledge for chemists across research and industrial sectors.

References

-

BYJU'S. Conformational Isomers. [Link]

-

Davis, L. (2023). IUPAC Nomenclature of Branched Alkanes - a Professor Explains Why (and How) We Use It!. [Link]

-

OpenOChem Learn. IUPAC Nomenclature of Alkanes. [Link]

-

Chemistry LibreTexts. (2020). 4: Structure and Stereochemistry of Alkanes. [Link]

-

Wikibooks. Organic Chemistry/Alkanes/Stereoisomers. [Link]

-

Lumen Learning. 3.5. Conformations of chain alkanes | Organic Chemistry 1: An open textbook. [Link]

-

Chemistry LibreTexts. (2020). 4.3: Structure and Conformations of Alkanes. [Link]

-

Maricopa Open Digital Press. Conformational Analysis of Alkanes – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications. [Link]

-

Allen. Stereoisomerism- Definition, Concept, Conditions and Types. [Link]

-

Mol-Instincts. Undecane (C11H24) properties. [Link]

-

Unacademy. Representation of Conformation of Alkanes. [Link]

-

Britannica. (2025). Stereoisomerism | Definition, Examples, Types, & Chirality. [Link]

-

Chemistry LibreTexts. (2024). 2.2: Nomenclature of Alkanes. [Link]

-

KPU Pressbooks. 2.2 Nomenclature of Alkanes – Organic Chemistry I. [Link]

-

Oregon State University. Alkane Nomenclature: Naming. [Link]

-

PubChem. 5-Ethyl-2,5-dimethylheptane. [Link]

-

MSU chemistry. Stereoisomers. [Link]

-

Wikipedia. Undecane. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. webqc.org [webqc.org]

- 3. Undecane (C11H24) High Purity 99% Available at Attractive Prices, Supplier in Mumbai [nacchemical.com]

- 4. 5-Ethyl-2,5-dimethylheptane | C11H24 | CID 53423790 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Organic Chemistry/Alkanes/Stereoisomers - Wikibooks, open books for an open world [en.wikibooks.org]

- 6. Stereoisomerism- Definition, Concept, Conditions and Types. [allen.in]

- 7. byjus.com [byjus.com]

- 8. 3.5. Conformations of chain alkanes | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Conformational Analysis of Alkanes – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

- 11. Undecane - Wikipedia [en.wikipedia.org]

Navigating the Labyrinth of Isomers: A Technical Guide to the IUPAC Nomenclature of C11H24 Branched Alkanes

This guide provides a comprehensive framework for the systematic identification and naming of branched-chain alkanes with the molecular formula C11H24, in accordance with the International Union of Pure and Applied Chemistry (IUPAC) nomenclature system. Designed for researchers, scientists, and professionals in drug development, this document delves into the foundational principles of alkane isomerism, the logic underpinning the IUPAC rules, and a practical workflow for structure elucidation and nomenclature assignment.

The Challenge of Isomerism in Undecane (C11H24)

The molecular formula C11H24, representing undecane, gives rise to a staggering 159 structural isomers.[1][2][3] Structural isomers are compounds that share the same molecular formula but differ in the connectivity of their atoms.[4] This vast number of isomers underscores the necessity for a highly systematic and unambiguous naming convention to ensure clear communication and differentiation of these distinct chemical entities. Each isomer possesses unique physical and chemical properties, making accurate identification crucial in fields ranging from materials science to medicinal chemistry.

The core principle of IUPAC nomenclature is to provide a unique and descriptive name for every distinct chemical structure, thereby eliminating ambiguity.[5] This systematic approach is foundational to global scientific communication, allowing researchers to convey precise molecular architecture without the need for explicit structural diagrams.[5]

The Logic of IUPAC Nomenclature: A Step-by-Step Deconstruction

The IUPAC system for naming branched alkanes is a hierarchical process designed to deconstruct a complex molecule into its fundamental components: a principal chain and its various substituents.[6][7] The causality behind each step is rooted in creating a standardized and universally understood name.

Step 1: Identification of the Principal Carbon Chain

The first and most critical step is to identify the longest continuous chain of carbon atoms within the molecule.[7][8] This chain forms the "parent" name of the alkane. The rationale for this rule is to establish a primary structural backbone to which all other groups are considered attachments.

-

If two or more chains of equal length are found, the principal chain is the one with the greatest number of substituents. [9][10] This sub-rule ensures that the most highly substituted chain is chosen, simplifying the subsequent naming of the attached groups.

The parent name is derived from the number of carbon atoms in this chain, following the standard alkane nomenclature (e.g., octane for an 8-carbon chain, nonane for a 9-carbon chain, etc.).[8]

Step 2: Numbering the Principal Chain

Once the principal chain is identified, it must be numbered sequentially from one end to the other. The direction of numbering is determined by the following principle:

-

Numbering begins at the end that gives the lowest possible number (locant) to the first substituent. [7][11] This "lowest locant" rule is a cornerstone of IUPAC nomenclature, ensuring consistency in naming.

-

If there is a tie in the position of the first substituent from either end, the chain is numbered to give the lowest possible locant to the second substituent, and so on. [6]

This systematic numbering provides a precise address for each substituent on the principal chain.

Step 3: Identifying and Naming the Substituents

Any carbon groups attached to the principal chain are considered substituents or "alkyl groups."[10] These are named by taking the root name of the alkane with the same number of carbon atoms and changing the "-ane" suffix to "-yl."[7] For example, a one-carbon substituent is a "methyl" group, and a two-carbon substituent is an "ethyl" group.

For more complex, branched substituents, the substituent itself is numbered starting from the carbon atom attached to the principal chain. The name of the complex substituent is then enclosed in parentheses.[9][10] For instance, a substituent with the structure -CH(CH3)CH2CH3 would be named (1-methylpropyl).

Step 4: Assembling the Full IUPAC Name

The final IUPAC name is assembled by combining the names of the substituents with the parent name in a specific format:

-

List the substituents alphabetically. [8][9] Prefixes such as "di-," "tri-," "tetra-" (used when there are multiple identical substituents) and hyphenated prefixes like "sec-" and "tert-" are ignored when alphabetizing. However, prefixes like "iso-" and "neo-" are considered part of the substituent name for alphabetization purposes.[6]

-

Precede each substituent name with its locant (the number of the carbon atom on the principal chain to which it is attached). [6]

-

Separate numbers from letters with a hyphen and numbers from numbers with a comma. [9]

-

The entire name is written as a single word. [6]

Illustrative Examples: Naming Isomers of C11H24

To solidify these principles, let's consider a few isomers of undecane.

| Molecular Structure (Condensed) | IUPAC Name | Rationale |

| CH3CH(CH3)CH2CH2CH2CH2CH2CH2CH2CH3 | 2-Methyldecane | The longest chain is 10 carbons (decane). Numbering from the left gives the methyl group the locant 2, which is lower than 9 if numbered from the right. |

| CH3CH2CH(CH3)CH2CH2CH2CH2CH2CH3 | 3-Methyldecane | The longest chain is 10 carbons (decane). Numbering from the left gives the methyl group the locant 3, which is lower than 8 from the right. |

| CH3CH2C(CH3)2CH2CH2CH2CH2CH3 | 3,3-Dimethylnonane | The longest chain is 9 carbons (nonane). Numbering from the left gives the two methyl groups the locant 3. Numbering from the right would give them the locant 7. |

| CH3CH(CH3)CH(CH2CH3)CH2CH2CH2CH3 | 3-Ethyl-2-methylheptane | The longest chain is 7 carbons (heptane). Numbering from the left gives the substituents locants 2 and 3. Numbering from the right would give 5 and 6. The substituents are listed alphabetically (ethyl before methyl). |

A more extensive, though not exhaustive, list of C11H24 isomers can be found in various chemical databases.[12][13]

Experimental Workflow for Isomer Identification and Structure Elucidation

In a laboratory setting, determining the precise structure of an unknown C11H24 isomer requires a combination of analytical techniques. The following protocol outlines a self-validating system for structure elucidation.

Protocol: Isomer Identification of a C11H24 Sample

Objective: To determine the chemical structure and assign the correct IUPAC name to an unknown branched alkane isomer of C11H24.

Methodology:

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

Purpose: To separate the components of the sample and determine the molecular weight and fragmentation pattern of the isomer.

-

Procedure:

-

Prepare a dilute solution of the C11H24 isomer in a volatile solvent (e.g., hexane).

-

Inject the sample into a gas chromatograph equipped with a non-polar capillary column.

-

The GC will separate the isomer from any impurities based on boiling point and polarity differences.

-

The separated compound will then enter the mass spectrometer, which will ionize the molecules and detect their mass-to-charge ratio.

-

-

Expected Outcome: The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of C11H24 (156.31 g/mol ).[14] The fragmentation pattern provides clues about the branching structure of the alkane.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Purpose: To provide detailed information about the carbon and hydrogen framework of the molecule.

-

Procedure:

-

¹H NMR (Proton NMR): Dissolve the sample in a deuterated solvent (e.g., CDCl3) and acquire the ¹H NMR spectrum. The chemical shift, integration, and multiplicity (splitting pattern) of the signals provide information about the different types of protons and their connectivity.

-

¹³C NMR (Carbon NMR): Acquire the ¹³C NMR spectrum of the sample. The number of signals indicates the number of unique carbon environments in the molecule.

-

Advanced 2D NMR (e.g., COSY, HSQC): If the structure is complex, 2D NMR experiments can be performed to establish direct and long-range C-H and H-H correlations, definitively mapping the molecular structure.

-

-

Data Interpretation: The combined NMR data allows for the unambiguous assembly of the molecular structure.

-

Logical Workflow for Structure Elucidation

The following diagram illustrates the logical progression from an unknown sample to a fully characterized and named C11H24 isomer.

Caption: Workflow for the identification and naming of a C11H24 isomer.

Conclusion

The systematic nomenclature established by IUPAC provides an essential framework for navigating the complexity of alkane isomers. For a molecule with the formula C11H24, a rigorous application of these rules, supported by modern analytical techniques, allows for the unambiguous identification and naming of any of its 159 structural isomers. This guide has provided the foundational principles and a practical workflow to empower researchers in their chemical characterization endeavors.

References

-

YouTube. How Do You Name Branched Alkanes Systematically?. 2025-12-20. Available from: [Link]

-

OpenOChem Learn. IUPAC Nomenclature of Alkanes. Available from: [Link]

-

Study.com. Naming Branched Alkanes. 2021-09-16. Available from: [Link]

-

KPU Pressbooks. 2.2 Nomenclature of Alkanes – Organic Chemistry I. Available from: [Link]

-

Oregon State University. Alkane Nomenclature: Naming. Available from: [Link]

-

YouTube. IUPAC Nomenclature for Branched Alkanes #organicchemistry #nomenclature. 2024-02-29. Available from: [Link]

-

WebQC.Org. Undecane (C11H24) properties. Available from: [Link]

-

FooDB. Showing Compound Undecane (FDB004982). 2010-04-08. Available from: [Link]

-

Chemistry LibreTexts. 2.2: Nomenclature of Alkanes. 2024-06-30. Available from: [Link]

-

Chemistry LibreTexts. Nomenclature of Alkanes. 2023-01-22. Available from: [Link]

-

Wikipedia. List of isomers of undecane. Available from: [Link]

-

Wikiwand. List of isomers of undecane. Available from: [Link]

-

Chemistry Steps. Naming Alkanes with Practice Problems. Available from: [Link]

-

National Institutes of Health. Undecane | C11H24 | CID 14257 - PubChem. Available from: [Link]

-

SelfStudys. IUPAC NOMENCLATURE & STRUCTURAL ISOMERISM. Available from: [Link]

-

eCampusOntario Pressbooks. 20.3 Isomers of Alkanes and IUPAC Nomenclature. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. webqc.org [webqc.org]

- 3. Showing Compound Undecane (FDB004982) - FooDB [foodb.ca]

- 4. 20.3 Isomers of Alkanes and IUPAC Nomenclature – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 5. youtube.com [youtube.com]

- 6. IUPAC Nomenclature of Alkanes | OpenOChem Learn [learn.openochem.org]

- 7. Naming Branched Alkanes | Chemistry | Study.com [study.com]

- 8. Alkane Nomenclature: Naming [sites.science.oregonstate.edu]

- 9. 2.2 Nomenclature of Alkanes – Organic Chemistry I [kpu.pressbooks.pub]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. youtube.com [youtube.com]

- 12. List of isomers of undecane - Wikipedia [en.wikipedia.org]

- 13. List of isomers of undecane - Wikiwand [wikiwand.com]

- 14. Undecane | C11H24 | CID 14257 - PubChem [pubchem.ncbi.nlm.nih.gov]

5-Ethyl-2,5-dimethylheptane synthesis precursors

An In-depth Technical Guide: Strategic Synthesis of 5-Ethyl-2,5-dimethylheptane: A Precursor-Centric Approach

Executive Summary

The synthesis of highly branched, sterically hindered alkanes such as 5-Ethyl-2,5-dimethylheptane presents a significant challenge in organic chemistry, demanding a strategic approach to carbon-carbon bond formation. Direct coupling methods are often inefficient due to steric hindrance and competing side reactions. This guide provides a detailed examination of the most viable synthetic pathway for 5-Ethyl-2,5-dimethylheptane, focusing on the critical selection of precursors. We will explore a robust three-step sequence involving a Grignard reaction to form a key tertiary alcohol intermediate, followed by acid-catalyzed dehydration and subsequent catalytic hydrogenation. The rationale behind precursor selection, detailed experimental protocols, and mechanistic insights are provided for each step. Furthermore, alternative coupling reactions, such as the Corey-House and Wurtz syntheses, are analyzed to illustrate their inherent limitations for this specific target molecule, thereby underscoring the necessity of a function-group-interconversion strategy.

Introduction

The Target Molecule: 5-Ethyl-2,5-dimethylheptane

5-Ethyl-2,5-dimethylheptane (CAS: 61868-29-9) is a C11 saturated hydrocarbon characterized by a complex, branched structure featuring a quaternary carbon center at the C5 position.[1] This high degree of substitution makes the molecule a challenging synthetic target. The construction of its carbon skeleton requires precise C-C bond formation, where steric hindrance can significantly impede reaction efficiency. Saturated alkanes lack functional groups, meaning any synthesis must conclude with a final step that removes any activating or directing groups, typically through reduction.

Retrosynthetic Strategy: The Tertiary Alcohol Pathway

A robust retrosynthetic analysis of 5-Ethyl-2,5-dimethylheptane suggests that the most effective approach is not a direct coupling of alkyl fragments, but rather the construction of a functionalized precursor that can be easily converted to the final alkane. The most logical strategy involves the creation of a tertiary alcohol, 5-ethyl-2,5-dimethylheptan-5-ol , which can then be deoxygenated.

This strategy breaks down the synthesis into three manageable stages:

-

C-C Bond Formation: A Grignard reaction to assemble the full carbon skeleton in the form of the tertiary alcohol.[2][3]

-

Elimination: Acid-catalyzed dehydration of the alcohol to form a mixture of alkene intermediates.[4][5]

-

Reduction: Catalytic hydrogenation of the alkene mixture to yield the final saturated alkane.[6][7]

This pathway is advantageous because it utilizes highly reliable and well-understood reactions, and the precursors are more readily accessible than the complex fragments required for direct coupling methods.

Primary Synthesis Pathway: Grignard-Mediated Alcohol Formation and Reduction

Rationale for Pathway Selection

The selection of this multi-step pathway is predicated on its reliability and efficiency in overcoming the steric challenges posed by the target molecule. Grignard additions to ketones are highly effective for creating tertiary alcohols, and the subsequent dehydration-hydrogenation sequence is a classic and high-yielding method for alkane synthesis. This approach circumvents the problems associated with direct coupling of sterically hindered fragments, such as the low yields often observed in Corey-House synthesis involving tertiary halides.[8]

Core Precursor Selection for the Tertiary Alcohol

The key intermediate, 5-ethyl-2,5-dimethylheptan-5-ol , can be disconnected in two primary ways to identify its ketone and Grignard precursors.

| Retrosynthetic Disconnection | Ketone Precursor | Grignard Precursor | Assessment |

| Route A | 5-Methyl-3-heptanone | Methylmagnesium bromide/iodide | Optimal. Both precursors are commercially available and the Grignard reagent is small, minimizing steric hindrance during the nucleophilic attack. |

| Route B | 2-Methyl-3-heptanone | Ethylmagnesium bromide/iodide | Viable, but less ideal. While the precursors are also available, the use of a slightly bulkier Grignard reagent may present minor steric challenges compared to Route A. |

Based on this analysis, Route A , utilizing 5-Methyl-3-heptanone and a methyl Grignard reagent , is identified as the most strategically sound approach.

Experimental Workflow and Protocols

The overall synthesis is a three-step process, transforming readily available precursors into the final complex alkane.

Caption: Overall workflow for the synthesis of 5-Ethyl-2,5-dimethylheptane.

Protocol 2.3.1: Synthesis of 5-ethyl-2,5-dimethylheptan-5-ol via Grignard Reaction

-

Objective: To synthesize the tertiary alcohol intermediate by reacting 5-methyl-3-heptanone with methylmagnesium bromide.

-

Materials:

-

Magnesium turnings

-

Bromomethane (or commercially prepared Methylmagnesium bromide, 3.0 M in diethyl ether)

-

Anhydrous diethyl ether or THF

-

5-Methyl-3-heptanone

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Iodine crystal (for initiation)

-

-

Methodology:

-

Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. All glassware must be rigorously flame-dried or oven-dried to ensure anhydrous conditions.

-

Grignard Reagent Formation (if not using commercial): Place magnesium turnings in the flask. Add a small crystal of iodine. Add a small portion of a solution of bromomethane in anhydrous diethyl ether via the dropping funnel. Gentle warming may be required to initiate the reaction, which is indicated by the disappearance of the iodine color and bubble formation.[9][10] Once initiated, add the remaining bromomethane solution dropwise at a rate that maintains a gentle reflux.

-

Reaction: Cool the freshly prepared Grignard reagent in an ice bath. Add a solution of 5-methyl-3-heptanone in anhydrous diethyl ether dropwise from the dropping funnel with continuous stirring.

-

Work-up: After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours. Slowly and carefully quench the reaction by adding saturated aqueous NH₄Cl solution.

-

Extraction and Purification: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with diethyl ether. Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude tertiary alcohol. Further purification can be achieved by vacuum distillation.

-

-

Mechanistic Insight: The reaction proceeds via the nucleophilic attack of the carbanionic carbon of the Grignard reagent on the electrophilic carbonyl carbon of the ketone.[9] This forms a magnesium alkoxide intermediate, which is subsequently protonated during the aqueous work-up to yield the tertiary alcohol.

Protocol 2.3.2: Acid-Catalyzed Dehydration of the Tertiary Alcohol

-

Objective: To convert 5-ethyl-2,5-dimethylheptan-5-ol into a mixture of alkene isomers.

-

Materials:

-

Crude or purified 5-ethyl-2,5-dimethylheptan-5-ol

-

Concentrated sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄)

-

-

Methodology:

-

Place the tertiary alcohol in a round-bottom flask suitable for distillation.

-

Add a catalytic amount of concentrated sulfuric acid.

-

Heat the mixture gently. The lower-boiling alkene products will distill as they are formed.

-

Collect the distillate, wash with a sodium bicarbonate solution to neutralize any residual acid, then with water.

-

Dry the organic layer over a suitable drying agent (e.g., anhydrous CaCl₂) to yield the alkene mixture.

-

-

Mechanistic Insight: This reaction follows an E1 (elimination, unimolecular) mechanism.[11] The acid protonates the hydroxyl group, converting it into a good leaving group (H₂O).[4] The departure of water forms a stable tertiary carbocation. A base (water or bisulfate ion) then abstracts a proton from an adjacent carbon, forming a double bond. According to Zaitsev's rule, the major product will be the most substituted (and therefore most stable) alkene.[5]

Protocol 2.3.3: Catalytic Hydrogenation of the Alkene Mixture

-

Objective: To reduce the alkene double bonds to form the final saturated alkane.

-

Materials:

-

Alkene mixture from the previous step

-

Palladium on carbon (5% or 10% Pd/C)

-

Ethanol or ethyl acetate (solvent)

-

Hydrogen gas (H₂)

-

-

Methodology:

-

Dissolve the alkene mixture in a suitable solvent like ethanol in a high-pressure reaction vessel (e.g., a Parr hydrogenator).

-

Carefully add the Pd/C catalyst. The mixture should be handled under an inert atmosphere as the catalyst can be pyrophoric.

-

Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (typically 3-4 atm).

-

Stir or shake the mixture at room temperature until hydrogen uptake ceases, indicating the reaction is complete.

-

Carefully vent the excess hydrogen and purge the vessel with nitrogen.

-

Filter the mixture through a pad of Celite to remove the palladium catalyst.

-

Remove the solvent under reduced pressure to yield the final product, 5-Ethyl-2,5-dimethylheptane.

-

-

Mechanistic Insight: This is a heterogeneous catalytic reaction where the alkene and H₂ adsorb onto the surface of the metal catalyst.[7] The H-H bond is weakened, and the hydrogen atoms are added across the double bond, typically from the same face (syn-addition), leading to the saturated alkane.[12]

Alternative Synthetic Approaches and Their Limitations

While the tertiary alcohol pathway is optimal, it is instructive for researchers to understand the limitations of other common C-C bond-forming reactions for this target.

The Corey-House Synthesis

The Corey-House synthesis is a powerful method for creating unsymmetrical alkanes by reacting a lithium dialkylcuprate (a Gilman reagent) with an alkyl halide.[13][14][15]

Caption: Retrosynthesis via the Corey-House pathway and its primary limitation.

For our target, the most logical disconnection is between C4 and C5. This would require reacting a lithium diisobutylcuprate with a tertiary halide like 3-bromo-3-methylpentane . However, the reaction of Gilman reagents with hindered secondary and tertiary alkyl halides is notoriously inefficient.[8] The strongly basic nature of the cuprate favors an E2 elimination pathway over the desired SN2-like coupling, leading to the formation of an alkene byproduct and significantly reducing the yield of the desired alkane.[16]

The Wurtz Reaction

The Wurtz reaction involves the reductive coupling of two alkyl halides using sodium metal.[17][18][19] While historically significant, its synthetic utility is severely limited.

-

Symmetry Requirement: It is only effective for synthesizing symmetrical alkanes (R-R) from a single alkyl halide (R-X).[18]

-

Mixture Formation: If used to create an unsymmetrical alkane like our target by using two different alkyl halides (R-X and R'-X), it produces a statistical mixture of three products (R-R, R'-R', and R-R'), which are often difficult to separate due to similar boiling points.[20][21]

Given these limitations, the Wurtz reaction is not a viable method for the practical synthesis of 5-Ethyl-2,5-dimethylheptane.

Conclusion

The synthesis of structurally complex alkanes like 5-Ethyl-2,5-dimethylheptane is a testament to the power of strategic, multi-step synthetic planning. While direct coupling methods like the Corey-House synthesis appear attractive on paper, their practical application is thwarted by the steric hindrance inherent in the target molecule. The most expert-driven and trustworthy pathway relies on the creation and subsequent deoxygenation of a tertiary alcohol intermediate, 5-ethyl-2,5-dimethylheptan-5-ol . This approach leverages the reliability of the Grignard reaction for carbon skeleton construction and the efficiency of the dehydration-hydrogenation sequence for the final conversion to the alkane. The judicious selection of 5-Methyl-3-heptanone and a methyl Grignard reagent as the core precursors represents the most logical and efficient route for researchers and drug development professionals to obtain this challenging molecule.

References

-

Unacademy. A Short On Preparation Of Alkanes By Grignard Reagents. [Link]

-

BYJU'S. Dehydrogenation (Dehydration) of Alcohols. [Link]

-

JoVE. Video: Acid-Catalyzed Dehydration of Alcohols to Alkenes. (2025-05-22). [Link]

-

RSC Publishing. Synthesis of tertiary alkyl fluorides and chlorides by site-selective nucleophilic ring-opening reaction of α-aryl azetidinium salts. [Link]

-

RSC Publishing. Sustainable routes to alkenes: applications of homogeneous catalysis to the dehydration of alcohols to alkenes. (2023-03-23). [Link]

-

Chemistry LibreTexts. 9.16: Dehydration of Alcohols to Alkenes. (2019-06-05). [Link]

-

Master Organic Chemistry. Grignard Reagents For Addition To Aldehydes and Ketones. (2011-10-14). [Link]

-

Chemistry LibreTexts. 10.7: Organometallic Coupling Reactions. (2023-11-07). [Link]

-

Wikipedia. Corey–House synthesis. [Link]

-

Wikipedia. Wurtz reaction. [Link]

-

Master Organic Chemistry. Making Alkyl Halides From Alcohols. (2015-02-27). [Link]

-

Master Organic Chemistry. Elimination Reactions of Alcohols. (2015-04-16). [Link]

-

Ursinus Digital Commons. The Grignard Reagents: Their Preparation. [Link]

-

BYJU'S. A Grignard reagent is an organomagnesium compound which can be described by the chemical formula 'R-Mg-X' where R refers to an alkyl or aryl group and X refers to a halogen.[Link]

-

Organic Chemistry Portal. Wurtz Reaction. [Link]

-

Chemistry Stack Exchange. Preparation of tertiary Grignard reagents. (2022-03-23). [Link]

-

Chemistry LibreTexts. 10.5: Preparing Alkyl Halides from Alcohols. (2024-03-17). [Link]

-

Vedantu. Wurtz Reaction Mechanism, Examples & Uses – Organic Chemistry. [Link]

-

Chemistry LibreTexts. Grignard Reagents. (2023-01-22). [Link]

-

Chemguide. AN INTRODUCTION TO GRIGNARD REAGENTS. [Link]

-

GeeksforGeeks. Wurtz Reaction. (2025-07-23). [Link]

-

Fiveable. Preparing Alkyl Halides from Alcohols | Organic Chemistry Class Notes. [Link]

-

Online Organic Chemistry Tutor. Wurtz Reaction. [Link]

-

Master Organic Chemistry. Formation of Grignard and Organolithium Reagents From Alkyl Halides. (2015-11-09). [Link]

-

Chemistry Steps. Alcohols to Alkyl Halides. [Link]

-

Chemistry Steps. R2CuLi Organocuprates - Gilman Reagents. [Link]

-

YouTube. Preparation of alkanes from grignard reagent. (2021-08-14). [Link]

-

YouTube. 8.5 Catalytic Hydrogenation of Alkenes and Heats of Hydrogenation | Organic Chemistry. (2020-11-20). [Link]

-

Organic Chemistry Portal. Grignard Reaction. [Link]

-

Unacademy. A Short On Preparation Of Alkanes By Corey- House Synthesis. [Link]

-

Organic Chemistry Tutor. Gilman Reagent (Organocuprates). [Link]

-

Study.com. Hydrogenation of Alkenes | Definition, Mechanism & Examples. [Link]

-

BYJU'S. Corey House Reaction. (2020-06-20). [Link]

-

Chemistry LibreTexts. 8.6: Reduction of Alkenes - Hydrogenation. (2024-04-03). [Link]

-

YouTube. Gilman Reagent & Organocuprates. (2020-07-11). [Link]

-

Vedantu. Corey House Reaction: Mechanism, Steps & Applications. [Link]

-

Journal of the American Chemical Society. Hydrogenation of Alkenes via Cooperative Hydrogen Atom Transfer. (2020-10-29). [Link]

-

Chemistry LibreTexts. 10.7: Organometallic Coupling Reactions. (2024-03-24). [Link]

-

Chemguide. THE HYDROGENATION OF ALKENES. [Link]

-

Quora. What is the exact mechanism of Corey House synthesis of alkanes?. (2016-04-16). [Link]

-

PubChem. 5-Ethyl-2,5-dimethylheptane | C11H24 | CID 53423790. [Link]

-

Stenutz. 2,5-dimethyl-2-heptanol. [Link]

-

PubChem. 5-Ethyl-2,5-dimethylhept-2-ene | C11H22 | CID 123530387. [Link]

-

PubChem. 5-Ethyl-2,2-dimethylheptane | C11H24 | CID 53428790. [Link]

-

PubChem. 5-Ethyl-2,3-dimethylheptane | C11H24 | CID 53428959. [Link]

- Google Patents. CN100516010C - Method for preparing 2,6-dimethyl-2-heptanol.

-

PubChem. 2-Heptanol, 2,5-dimethyl- | C9H20O | CID 11535584. [Link]

Sources

- 1. 5-Ethyl-2,5-dimethylheptane | C11H24 | CID 53423790 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. A Short On Preparation Of Alkanes By Grignard Reagents [unacademy.com]

- 3. Grignard Reaction [organic-chemistry.org]

- 4. byjus.com [byjus.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. study.com [study.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Corey–House synthesis - Wikipedia [en.wikipedia.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. Video: Acid-Catalyzed Dehydration of Alcohols to Alkenes [jove.com]

- 12. youtube.com [youtube.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. A Short On Preparation Of Alkanes By Corey- House Synthesis [unacademy.com]

- 15. byjus.com [byjus.com]

- 16. R2CuLi Organocuprates - Gilman Reagents - Chemistry Steps [chemistrysteps.com]

- 17. Wurtz reaction - Wikipedia [en.wikipedia.org]

- 18. Wurtz Reaction Mechanism, Examples & Uses – Organic Chemistry [vedantu.com]

- 19. Wurtz Reaction - GeeksforGeeks [geeksforgeeks.org]

- 20. Wurtz Reaction [organic-chemistry.org]

- 21. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]

An In-depth Technical Guide to the Thermodynamic Stability of Branched Undecane Isomers

Abstract

Undecane (C₁₁H₂₄), with its 159 structural isomers, presents a compelling case study in the nuanced interplay of molecular structure and thermodynamic stability. For researchers, scientists, and professionals in drug development, a deep understanding of these relationships is paramount for applications ranging from lubricant design to the prediction of molecular interactions in biological systems. This guide provides a comprehensive exploration of the thermodynamic stability of branched undecane isomers, elucidating the theoretical underpinnings, presenting available thermodynamic data, and detailing the experimental and computational methodologies used for their determination. We will delve into the causal factors that govern the stability of these isomers, moving beyond simple steric arguments to explore the subtle electronic effects at play. This document is designed to be a self-validating resource, grounding its claims in established principles and providing detailed protocols that underscore the scientific integrity of the presented data.

The Principle of Alkane Stability: A Dance of Structure and Energy

Alkanes, composed solely of sp³-hybridized carbon and hydrogen atoms, are often perceived as simple, inert molecules. However, the arrangement of these atoms in space—their constitutional isomerism—gives rise to significant differences in their thermodynamic properties. The fundamental principle is that branched alkanes are generally more thermodynamically stable than their straight-chain counterparts .[1][2] This increased stability is manifested as a lower heat of combustion and a more negative (or less positive) standard enthalpy of formation (ΔH°f).[1][3]

The standard Gibbs free energy of formation (ΔG°f), which accounts for both enthalpy and entropy, is the ultimate arbiter of thermodynamic stability under constant temperature and pressure.[4][5] A more negative ΔG°f indicates greater stability. The relationship is defined by the equation:

ΔG° = ΔH° - TΔS° [6]

Where:

-

ΔH° is the standard enthalpy change.

-

T is the absolute temperature in Kelvin.

-

ΔS° is the standard entropy change.

While branching generally leads to a more favorable enthalpy, it also results in a more ordered, compact structure, which can decrease entropy. However, at standard conditions, the enthalpic stabilization of branched alkanes typically outweighs the entropic penalty, leading to overall greater thermodynamic stability.

The origins of this enhanced stability are multifaceted and a subject of ongoing discussion in the chemical literature. While steric hindrance, the repulsive interaction between non-bonded atoms in close proximity, plays a role, it is not the complete picture.[1] More nuanced electronic effects are now understood to be significant contributors:

-

Electron Correlation: Branched alkanes exhibit stronger electron correlation effects, which contribute to their overall lower energy states.

-

Geminal and Vicinal Interactions: The spatial arrangement of alkyl groups in branched isomers leads to stabilizing interactions that are absent in their linear counterparts.

-

Hyperconjugation: The delocalization of electrons from C-H σ-bonds into adjacent empty or partially filled orbitals can contribute to the stabilization of branched structures.

Thermodynamic Data of Selected Undecane Isomers

| Isomer Name | CAS Number | Standard Enthalpy of Formation (ΔH°f) (kJ/mol) | Standard Gibbs Free Energy of Formation (ΔG°f) (kJ/mol) | Heat of Combustion (ΔHc°) (kJ/mol) | Data Source & Type |

| n-Undecane | 1120-21-4 | -327.3 ± 1.5 | 32.9 | -7430.7 ± 2.0 | NIST Webbook[10][11][12][13][14] (Experimental) |